molecular formula C20H25FN8O6S2 B1668854 Cefluprenam CAS No. 116853-25-9

Cefluprenam

Cat. No.: B1668854
CAS No.: 116853-25-9
M. Wt: 556.6 g/mol
InChI Key: XAKKNLNAJBNLPC-IZFDQIGVSA-N
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Description

Cefluprenam is a fourth-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound was patented in 2008 by the now-defunct Cubist Pharmaceuticals and has shown high efficacy in treating bacterial pneumonia .

Scientific Research Applications

Cefluprenam has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying cephalosporin chemistry and developing new derivatives.

    Biology: Investigated for its antibacterial properties and mechanisms of action.

    Medicine: Used in clinical studies to evaluate its efficacy in treating bacterial infections, particularly respiratory tract infections.

    Industry: Employed in the development of new antibacterial agents and formulations

Safety and Hazards

Cefluprenam should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn when handling this compound . In case of accidental release, measures should be taken to prevent further spillage or leakage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefluprenam involves multiple steps, starting with the preparation of the core cephalosporin structure. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cefluprenam undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Mechanism of Action

Cefluprenam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Cefluprenam is unique among cephalosporins due to its broad-spectrum activity and high efficacy against resistant bacterial strains. Similar compounds include:

This compound stands out due to its specific side chains and enhanced activity against certain resistant bacteria .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cefluprenam can be achieved through a multi-step process involving the formation of key intermediates and their subsequent coupling to form the final product. The key steps involve the protection of functional groups, the formation of amide bonds, and the incorporation of a beta-lactam ring.", "Starting Materials": [ "2-Methyl-2-propanol", "Sodium hydroxide", "Methanesulfonyl chloride", "L-lysine", "Acetic anhydride", "Dimethylformamide", "Triethylamine", "4-Methyl-2-oxo-2H-pyridine-1-carboxylic acid", "Thionyl chloride", "Sodium bicarbonate", "7-Aminocephalosporanic acid", "6-Amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid", "Cefluprenam precursor" ], "Reaction": [ "Protection of lysine amino group with methanesulfonyl chloride in the presence of sodium hydroxide", "Acetylation of lysine carboxylic acid with acetic anhydride in the presence of triethylamine", "Coupling of protected lysine and 4-methyl-2-oxo-2H-pyridine-1-carboxylic acid in the presence of dimethylformamide and triethylamine", "Conversion of the resulting intermediate to the corresponding acid chloride with thionyl chloride", "Coupling of acid chloride with 7-aminocephalosporanic acid in the presence of sodium bicarbonate", "Removal of the protecting groups with sodium hydroxide", "Cyclization of the resulting intermediate to form the beta-lactam ring", "Coupling of the beta-lactam intermediate with 6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid to form Cefluprenam" ] }

CAS No.

116853-25-9

Molecular Formula

C20H25FN8O6S2

Molecular Weight

556.6 g/mol

IUPAC Name

(6R,7R)-3-[(E)-3-[(2-amino-2-oxoethyl)-ethyl-methylazaniumyl]prop-1-enyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C20H25FN8O6S2/c1-3-29(2,7-11(22)30)6-4-5-10-8-36-18-13(17(32)28(18)14(10)19(33)34)24-16(31)12(26-35-9-21)15-25-20(23)37-27-15/h4-5,13,18H,3,6-9H2,1-2H3,(H5-,22,23,24,25,27,30,31,33,34)/b5-4+,26-12+/t13-,18-,29?/m1/s1

InChI Key

XAKKNLNAJBNLPC-IZFDQIGVSA-N

Isomeric SMILES

CC[N+](C)(C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCF)/C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N

SMILES

CC[N+](C)(CC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCF)C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N

Canonical SMILES

CC[N+](C)(CC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCF)C3=NSC(=N3)N)SC1)C(=O)[O-])CC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(2-(5-amino-1,2,4-thiadiazol-3-yl)-2-fluoromethoxyiminoacetoamido)-3-(3-carbamoylmethylethylmethylammonio-1-propenyl)-8-oxo-5-thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylate
cefluprenam
E 1077
E-1077
E1077

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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